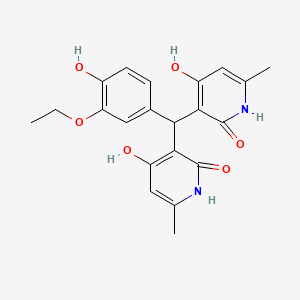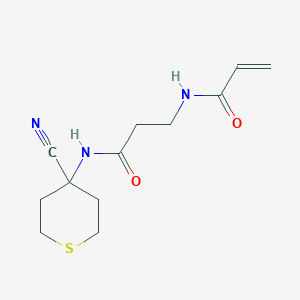
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. It is commonly used in scientific research to study the effects of opioid drugs and to develop new treatments for opioid addiction.
Mécanisme D'action
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide acts as a competitive antagonist of the μ-opioid receptor, meaning that it binds to the receptor and blocks the effects of other opioids. It does not activate the receptor itself, but instead prevents other substances from binding to it. This mechanism of action allows researchers to study the role of the μ-opioid receptor in various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the analgesic effects of opioids, suggesting that it may be useful in developing new treatments for opioid addiction. It has also been shown to reduce the rewarding effects of opioids, which may help to prevent relapse in individuals with opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide is that it is a highly selective antagonist of the μ-opioid receptor, meaning that it does not affect other opioid receptors. This allows researchers to study the specific effects of the μ-opioid receptor without interference from other receptors. However, one limitation of this compound is that it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
Orientations Futures
There are many potential future directions for research involving N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide. One area of interest is the development of new treatments for opioid addiction. This compound has shown promise in reducing the rewarding effects of opioids, and further research may lead to the development of new medications for opioid addiction. Additionally, this compound may be useful in studying the role of the μ-opioid receptor in other physiological and behavioral processes, such as pain perception and stress response. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4-cyanobenzenethiol with ethyl 3-aminocrotonate in the presence of a catalyst. The resulting product is then reacted with acryloyl chloride to form this compound.
Applications De Recherche Scientifique
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide is commonly used in scientific research to study the effects of opioid drugs and to develop new treatments for opioid addiction. It is particularly useful for studying the μ-opioid receptor, which is involved in the analgesic and addictive effects of opioids. This compound can be used to block the effects of opioids on this receptor, allowing researchers to study the role of the receptor in various physiological and behavioral processes.
Propriétés
IUPAC Name |
N-(4-cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-10(16)14-6-3-11(17)15-12(9-13)4-7-18-8-5-12/h2H,1,3-8H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGSORBNQJXFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1(CCSCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

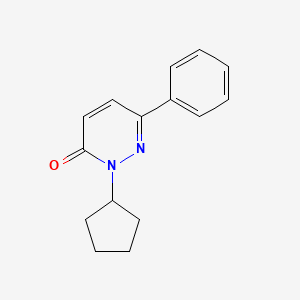
![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)
![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)

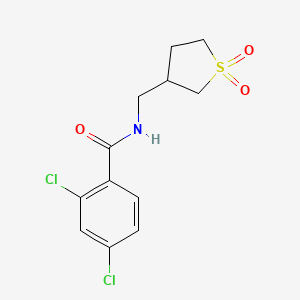
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)
![Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate](/img/structure/B2688518.png)
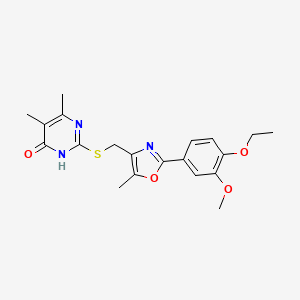
![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)

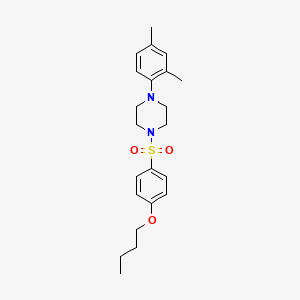

![2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688526.png)
